

# Preclinical Pharmacokinetics and Pharmacodynamics of Tosedostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tosedostat** (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases, with demonstrated anti-tumor activity in a range of preclinical cancer models.[1][2] It functions as a prodrug, being converted intracellularly to its active acid metabolite, CHR-79888.[3] This active form inhibits several intracellular aminopeptidases, leading to a disruption of protein turnover and subsequent amino acid deprivation within cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Tosedostat**, summarizing key data, experimental methodologies, and the underlying mechanism of action.

### **Mechanism of Action**

**Tosedostat**'s primary mechanism of action involves the inhibition of M1 family aminopeptidases, which are crucial for the final stages of protein recycling.[3][4] By blocking these enzymes, **Tosedostat**'s active metabolite, CHR-79888, leads to a depletion of the intracellular amino acid pool.[5] This amino acid deprivation selectively impacts transformed cells, which have a high demand for protein synthesis to sustain their rapid proliferation.[3] The key downstream effects of this mechanism include the inhibition of the mTOR (mammalian



target of rapamycin) signaling pathway and the phosphorylation of eukaryotic initiation factor  $2\alpha$  (eIF2 $\alpha$ ), ultimately leading to reduced protein synthesis, cell cycle arrest, and apoptosis.[6]





Click to download full resolution via product page

Caption: Mechanism of action of Tosedostat.

### **Pharmacokinetics**

**Tosedostat** is orally bioavailable and is metabolized to its active form, CHR-79888, within cells. [3] While detailed preclinical pharmacokinetic parameters are not extensively published, data from a first-in-man Phase I study in patients with advanced solid tumors provides valuable insights that are consistent with efficacious levels observed in preclinical xenograft models.[3]

Table 1: Pharmacokinetic Parameters of **Tosedostat** and its Active Metabolite (CHR-79888) in Humans[3][7]

| Parameter                                | Tosedostat (CHR-2797)                              | CHR-79888 (Active<br>Metabolite)                   |
|------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Tmax (Time to Peak Plasma Concentration) | ~1 - 3.5 hours                                     | ~6 - 11 hours                                      |
| Terminal Half-life (t½)                  | ~1 - 3.5 hours                                     | ~6 - 11 hours                                      |
| Exposure                                 | Dose-proportional increases in plasma AUC and Cmax | Dose-proportional increases in plasma AUC and Cmax |
| Cellular Accumulation                    | -                                                  | Accumulates intracellularly                        |

Note: This data is from a human Phase I study, but intracellular exposure to CHR-79888 was found to be consistent with levels that were efficacious in preclinical xenograft models.[3][7]

### **Pharmacodynamics and In Vitro Activity**

The pharmacodynamic effects of **Tosedostat** are a direct consequence of its mechanism of action. In vitro studies have demonstrated its potent inhibitory activity against target aminopeptidases and its profound anti-proliferative effects on a variety of cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of **Tosedostat** 



| Assay                                           | Target/Cell Line               | IC50   | Reference |
|-------------------------------------------------|--------------------------------|--------|-----------|
| Enzyme Inhibition                               | Leucyl<br>Aminopeptidase (LAP) | 100 nM | [6]       |
| Puromycin-sensitive<br>Aminopeptidase<br>(PuSA) | 150 nM                         | [6]    |           |
| Aminopeptidase N<br>(APN)                       | 220 nM                         | [6]    |           |
| LTA4 Hydrolase (by<br>CHR-79888)                | 8 nM                           | [6]    | -         |
| Anti-proliferative Activity                     | U-937 (Histiocytic lymphoma)   | 10 nM  | [6]       |
| HL-60 (Promyelocytic leukemia)                  | 30 nM                          | [6]    |           |
| KG-1 (Acute<br>myelogenous<br>leukemia)         | 15 nM                          | [6]    | _         |
| GDM-1<br>(Myelomonocytic<br>leukemia)           | 15 nM                          | [6]    | -         |

Pharmacodynamic studies in cell lines such as HL-60 have shown that treatment with **Tosedostat** leads to the upregulation of genes involved in amino acid transport and metabolism, phosphorylation of eIF2 $\alpha$ , and inhibition of the phosphorylation of mTOR substrates, all of which are indicative of an amino acid deprivation response.[6]

### **Preclinical In Vivo Efficacy**

**Tosedostat** has demonstrated significant anti-tumor and anti-metastatic activity in a range of preclinical animal models.

Table 3: Summary of **Tosedostat** In Vivo Efficacy in Preclinical Models[6]



| Animal Model                          | Cancer Type                 | Dosing Regimen         | Key Findings                                                       |
|---------------------------------------|-----------------------------|------------------------|--------------------------------------------------------------------|
| Rat (HOSP.1 lung colonization)        | Syngeneic lung cancer       | ~100 mg/kg, daily p.o. | Dose-dependent<br>decrease in tumor<br>volume                      |
| Rat (HSN LV10 liver colonization)     | Syngeneic<br>chondrosarcoma | ~100 mg/kg, daily p.o. | Dose-dependent<br>decrease in tumor<br>volume                      |
| Nude Mouse (MDA-<br>MB-435 xenograft) | Human breast cancer         | ~100 mg/kg, daily p.o. | Dose-dependent decrease in tumor volume and spontaneous metastasis |
| Nude Mouse (MDA-<br>MB-468 xenograft) | Human breast cancer         | ~100 mg/kg, daily p.o. | Dose-dependent<br>decrease in tumor<br>volume                      |

# Experimental Protocols In Vitro Aminopeptidase Inhibition Assays[6]

A general workflow for determining the inhibitory activity of **Tosedostat** against its target aminopeptidases is outlined below.





Click to download full resolution via product page

Caption: In vitro aminopeptidase inhibition assay workflow.



- Leucyl Aminopeptidase (LAP) Activity Assay: LAP activity is determined by measuring the
  hydrolysis of the tripeptide, Leucyl-Glycyl-Glycine (LGG). The reaction is carried out in 96well plates containing diluted **Tosedostat**, LAP enzyme, and LGG. After incubation at 37°C,
  the reaction is terminated, and the product is detected using a derivatization reagent.
- Puromycin-sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN) Activity Assays:
   The activity of these enzymes is typically measured using a fluorogenic substrate such as
   Ala-AMC. The assay involves incubating the enzyme with diluted **Tosedostat** and the
   substrate. The reaction is stopped after a defined period, and the fluorescence is measured
   to determine the extent of substrate cleavage.

## In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)[6]

This assay measures the anti-proliferative effects of **Tosedostat** on cancer cell lines.





Click to download full resolution via product page

Caption: Cell proliferation assay workflow.



### In Vivo Xenograft Tumor Model[6]

The following provides a general protocol for assessing the in vivo efficacy of **Tosedostat** in a human tumor xenograft model.

- Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
- Cell Inoculation: Human cancer cells (e.g., MDA-MB-435 or MDA-MB-468) are inoculated subcutaneously or intravenously into the mice.
- Tumor Growth and Treatment: Once tumors are established and reach a palpable size, mice
  are randomized into control and treatment groups. Tosedostat is administered orally,
  typically on a daily schedule (e.g., ~100 mg/kg).
- Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. In models of metastasis, secondary tumor formation (e.g., in the lungs) is assessed.
- Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure the levels of **Tosedostat** and CHR-79888, as well as to assess biomarkers of target engagement (e.g., aminopeptidase activity, levels of phosphorylated mTOR substrates).

### Conclusion

**Tosedostat** is a potent aminopeptidase inhibitor with a well-defined mechanism of action that leads to amino acid deprivation and subsequent cell death in cancer cells. Preclinical studies have demonstrated its significant in vitro anti-proliferative activity and in vivo anti-tumor efficacy across a range of models. The pharmacokinetic profile, characterized by oral bioavailability and intracellular conversion to a long-lived active metabolite, supports its clinical development. This technical guide provides a summary of the key preclinical data and methodologies that form the basis for the ongoing clinical investigation of **Tosedostat** as a promising anti-cancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. A first-in-man phase i and pharmacokinetic study on CHR-2797 (Tosedostat), an inhibitor of M1 aminopeptidases, in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- To cite this document: BenchChem. [Preclinical Pharmacokinetics and Pharmacodynamics of Tosedostat: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#pharmacokinetics-and-pharmacodynamics-of-tosedostat-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com